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Compound of Interest

Compound Name: 6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698 Get Quote

An In-Depth Technical Guide to 6-Chloro-2,3-dimethoxypyridine: A Key Intermediate in

Medicinal Chemistry

Introduction
In the landscape of modern drug discovery and development, the strategic design of molecular

scaffolds is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the

backbone of a vast number of pharmaceuticals due to their unique electronic properties and

ability to engage in specific biological interactions. 6-Chloro-2,3-dimethoxypyridine is a key

exemplar of a highly functionalized pyridine building block. Its strategic combination of a

reactive chlorine atom—a versatile handle for synthetic elaboration—and two methoxy groups

for modulating physicochemical properties makes it an invaluable intermediate for medicinal

chemists. This guide provides a comprehensive technical overview of its molecular structure,

properties, synthetic utility, and analytical characterization, tailored for researchers and

scientists in the pharmaceutical industry.

Part 1: Molecular Structure and Physicochemical
Properties
A thorough understanding of a molecule's fundamental characteristics is the foundation of its

application. The identity, structure, and computed properties of 6-Chloro-2,3-
dimethoxypyridine dictate its reactivity, solubility, and potential for forming interactions with

biological targets.
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Core Identification
The fundamental identifiers for 6-Chloro-2,3-dimethoxypyridine are summarized below,

providing a clear and concise reference for this compound.

Identifier Value Source(s)

Molecular Formula C₇H₈ClNO₂ [1][2][3]

Molecular Weight 173.60 g/mol [1][2][3][4]

CAS Number 1087659-30-0 [1][2][3][5]

Canonical SMILES COC1=C(OC)N=C(Cl)C=C1 [1]

Physical Form Solid [3]

Structural Elucidation
The molecular architecture consists of a pyridine ring substituted at the 6-position with a

chlorine atom and at the 2- and 3-positions with methoxy groups. This specific arrangement is

crucial for its reactivity profile.
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Molecular structure of 6-Chloro-2,3-dimethoxypyridine.
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Physicochemical Data Summary
Computational models provide valuable insights into the druglike properties of a molecule.

These parameters are essential for predicting its behavior in biological systems and for guiding

further synthetic modifications.

Property Value
Significance in Drug
Discovery

Topological Polar Surface Area

(TPSA)
31.35 Å² [1]

LogP (octanol-water partition

coeff.)
1.7522 [1]

Hydrogen Bond Acceptors 3 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 2 [1]

The TPSA value below 140 Å² suggests good potential for cell permeability. The LogP indicates

moderate lipophilicity, often a desirable trait for oral bioavailability. The presence of three

hydrogen bond acceptors (the nitrogen atom and two oxygen atoms) provides opportunities for

directed interactions within a protein binding pocket.

Part 2: The Role in Synthetic and Medicinal
Chemistry
The true value of 6-Chloro-2,3-dimethoxypyridine lies in its utility as a versatile synthetic

intermediate. Its functional groups are not merely decorative; they are strategically positioned

to enable a wide range of chemical transformations.

The Strategic Importance of Key Functional Groups
Both the chloro and methoxy substituents play critical roles in the application of this molecule in

drug discovery.[6][7]
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The Chloro Group as a Synthetic Handle: The chlorine atom at the 6-position of the pyridine

ring is an excellent leaving group for nucleophilic aromatic substitution reactions. More

importantly, it serves as a prime site for transition metal-catalyzed cross-coupling reactions

(e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the facile introduction

of a wide array of carbon- and heteroatom-based substituents, enabling the rapid generation

of diverse chemical libraries for biological screening.[8]

The Methoxy Groups as Modulators: The two methoxy groups at the 2- and 3-positions

significantly influence the electronic nature of the pyridine ring. They are electron-donating

groups, which can affect the reactivity of the ring and the pKa of the pyridine nitrogen. In a

drug development context, methoxy groups can improve metabolic stability by blocking sites

susceptible to oxidative metabolism and can enhance binding affinity through favorable

interactions in a protein's active site.[7]

Application in Synthetic Workflows
A primary application of this compound is as a scaffold in multi-step syntheses. For instance, a

Suzuki coupling reaction can be used to introduce a new aryl or heteroaryl group, a common

strategy for building complexity in kinase inhibitors and other targeted therapies.
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Generalized workflow for a Suzuki cross-coupling reaction.

Part 3: Analytical Characterization and Quality
Control
As with any high-value intermediate, rigorous analytical characterization is non-negotiable. It

ensures the identity and purity of the material, which is critical for the reproducibility of

subsequent synthetic steps and the integrity of biological data.

Experimental Protocol: NMR Spectroscopy
Objective: To confirm the molecular structure of 6-Chloro-2,3-dimethoxypyridine and assess

its purity.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra on a 400 MHz or higher

spectrometer.

Structural Verification (¹H NMR): Based on the structure, two distinct aromatic proton signals

are expected in the pyridine region (approx. 6.5-8.5 ppm), each integrating to 1H. Two sharp

singlets, each integrating to 3H, are expected in the methoxy region (approx. 3.5-4.5 ppm).

Structural Verification (¹³C NMR): Five distinct signals are expected in the aromatic region for

the pyridine ring carbons, and two signals are expected for the methoxy carbons.

Purity Assessment: The absence of significant impurity peaks in both spectra provides a

measure of chemical purity. Integration of the primary peaks relative to any impurities can be

used for quantification.

Experimental Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition.
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Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled

to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Data Analysis:

Molecular Ion Peak: The primary ion observed should correspond to the protonated

molecule [M+H]⁺ with an m/z of approximately 174.03.

Isotopic Pattern: A crucial validation step is the observation of the characteristic isotopic

pattern for a molecule containing one chlorine atom. There will be two peaks, [M+H]⁺ and

[M+2+H]⁺, in an approximate 3:1 ratio of intensity, separated by two mass units. This

pattern is a definitive signature of the presence of chlorine.

Part 4: Safety and Handling
Proper safety precautions are essential when working with any chemical intermediate.

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4,

Oral).[3] The GHS pictogram associated with this hazard is the exclamation mark (GHS07).

[3]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a

lab coat, and chemical-resistant gloves, should be worn at all times.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials.

Conclusion
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6-Chloro-2,3-dimethoxypyridine is more than just a chemical on a shelf; it is a strategically

designed tool for molecular innovation. Its combination of a versatile chlorine handle and

electronically modulating methoxy groups on a biologically relevant pyridine core makes it a

powerful intermediate for constructing complex molecules. For researchers in drug

development, a comprehensive understanding of its properties, reactivity, and analytical profile

is key to unlocking its full potential in the synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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